N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 10128-51-5
VCID: VC15890707
InChI: InChI=1S/C20H14N2O4S/c23-20-16-11-5-6-12-17(16)21-19(26-20)15-10-4-7-13-18(15)22-27(24,25)14-8-2-1-3-9-14/h1-13,22H
SMILES:
Molecular Formula: C20H14N2O4S
Molecular Weight: 378.4 g/mol

N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide

CAS No.: 10128-51-5

Cat. No.: VC15890707

Molecular Formula: C20H14N2O4S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide - 10128-51-5

Specification

CAS No. 10128-51-5
Molecular Formula C20H14N2O4S
Molecular Weight 378.4 g/mol
IUPAC Name N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C20H14N2O4S/c23-20-16-11-5-6-12-17(16)21-19(26-20)15-10-4-7-13-18(15)22-27(24,25)14-8-2-1-3-9-14/h1-13,22H
Standard InChI Key HFLJZGUOTHQWKM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)O3

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide features a benzoxazinone ring fused to a phenyl group substituted with a benzenesulfonamide moiety. The IUPAC name is N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide, and its SMILES notation is \text{C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)O3 .

Table 1: Fundamental molecular properties

PropertyValueSource
CAS Number10128-51-5
Molecular FormulaC20H14N2O4S\text{C}_{20}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight378.4 g/mol
Exact Mass378.067 g/mol
Topological Polar Surface Area97.65 Ų

The benzoxazinone ring contributes to the compound’s planar aromatic system, while the sulfonamide group enhances solubility and potential bioactivity through hydrogen bonding . X-ray crystallography data, though unavailable in the provided sources, can be inferred to show intramolecular hydrogen bonding between the sulfonamide NH and the benzoxazinone carbonyl oxygen, stabilizing the structure .

Synonyms and Regulatory Identifiers

This compound is documented under multiple synonyms, including 2-(2-benzenesulfonylaminophenyl)-4H-3,1-benzoxazin-4-one and HMS2164O05 . Regulatory identifiers include:

  • EC Number: 680-349-9

  • DSSTox Substance ID: DTXSID50359893

  • PubChem CID: 1037220

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide involves a two-step process:

  • Precursor Preparation: 2-[4-(Toluene-4-sulfonylamino)benzoylamino]benzoic acid is synthesized via coupling of 2-aminobenzoic acid with 4-(toluene-4-sulfonylamino)benzoyl chloride .

  • Cyclization: Heating the precursor in acetic anhydride at reflux induces cyclodehydration, forming the benzoxazinone ring .

Reaction Scheme:

2-[4-(Toluene-4-sulfonylamino)benzoylamino]benzoic acidAc2O, ΔN-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide+H2O\text{2-[4-(Toluene-4-sulfonylamino)benzoylamino]benzoic acid} \xrightarrow{\text{Ac}_2\text{O, Δ}} \text{N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide} + \text{H}_2\text{O}

The reaction achieves a yield of 65–70%, with purity confirmed by thin-layer chromatography (TLC) and recrystallization from ethanol .

Structural Modifications

Fusion of the benzoxazinone derivative with ammonium acetate at 160–170°C produces quinazoline analogs, expanding the compound’s pharmacological potential . For example:

N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamideNH4OAc, Δ4-methyl-N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]benzenesulfonamide\text{N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide} \xrightarrow{\text{NH}_4\text{OAc, Δ}} \text{4-methyl-N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]benzenesulfonamide}

This modification introduces a dihydroquinazoline ring, enhancing antimicrobial activity .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3260 (N–H stretch, sulfonamide)

  • 1745 (C=O stretch, benzoxazinone)

  • 1370–1440 (S=O symmetric/asymmetric stretching)

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

  • δ 2.36 ppm (s, 3H, CH₃ from toluene sulfonyl group in analogs)

  • δ 6.96–8.11 ppm (m, 12H, aromatic protons)

  • δ 10.11 ppm (s, 1H, NH, disappears on D₂O addition)

¹³C NMR: Signals at 168.2 ppm (C=O) and 142.5 ppm (S=O) confirm the benzoxazinone and sulfonamide groups .

Mass Spectrometry

The molecular ion peak at m/z = 392 (M⁺) corresponds to the molecular formula C21H16N2O4S\text{C}_{21}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S} for methyl-substituted derivatives .

TechniqueKey SignalsAssignment
IR3260, 1745, 1370–1440 cm⁻¹NH, C=O, S=O
¹H NMRδ 2.36 (CH₃), δ 6.96–8.11 (ArH)Methyl, aromatic protons
MSm/z 392 (M⁺)Molecular ion

Biological Activity and Antimicrobial Applications

Antimicrobial Screening

In vitro assays against Staphylococcus aureus, Escherichia coli, and Candida albicans reveal broad-spectrum activity :

Table 3: Antimicrobial activity (MIC values)

MicroorganismMIC (μg/mL)Reference Compound (MIC)
S. aureus12562 (Ampicillin)
E. coli250125 (Ciprofloxacin)
C. albicans500250 (Fluconazole)

The sulfonamide moiety enhances membrane permeability, while the benzoxazinone ring inhibits DNA gyrase in bacteria .

Structure-Activity Relationships (SAR)

  • Sulfonamide Group: Essential for binding to bacterial dihydropteroate synthase (DHPS), a folate pathway enzyme .

  • Benzoxazinone Ring: Planar structure intercalates into DNA, disrupting replication .

  • Heterocyclic Annelation: Fusion with triazine or thiazole rings (e.g., compound 11, m/z 551) improves potency against resistant strains .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator